N-mesityl-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-oxo-1,2-dihydroquinoline-4-carboxylate and 4-hydroxy-2-quinolones share structural similarities and biological activities.
Indole Derivatives: Indole-based compounds also exhibit similar pharmacological properties.
Uniqueness
What sets 2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE apart is its unique combination of the quinazolinone core with the sulfanyl and acetamide groups, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-11-8-12(2)17(13(3)9-11)21-16(23)10-25-18-14-6-4-5-7-15(14)20-19(24)22-18/h8-9H,4-7,10H2,1-3H3,(H,21,23)(H,20,22,24) |
InChI Key |
FTHDUHXCTLNCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C |
Origin of Product |
United States |
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